molecular formula C6H9Cl2NO B11780855 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one CAS No. 1624262-49-2

2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one

Cat. No.: B11780855
CAS No.: 1624262-49-2
M. Wt: 182.04 g/mol
InChI Key: RKBQLVUHMNKYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions, a methyl group at the 1 position, and a ketone group at the 4 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-methyl-3,6-dihydropyridin-4(1H)-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The two chlorine atoms at positions 2 and 5 serve as reactive sites for nucleophilic substitution. Key observations include:

Reagents/Conditions Products Yield Mechanistic Notes
Sodium methoxide (MeONa) in ethanol, reflux2-Methoxy-5-chloro-1-methyl-3,6-dihydropyridin-4(1H)-one68%SN2 displacement at C2 position
Ammonia in THF, 60°C2-Amino-5-chloro-1-methyl-3,6-dihydropyridin-4(1H)-one52% Solvent polarity critical for NH3 activation

The C5 chlorine exhibits lower reactivity due to steric hindrance from the methyl group at N1 .

Oxidation and Reduction

The ketone group at C4 and unsaturated ring system enable redox transformations:

Oxidation

Oxidizing Agent Conditions Product
KMnO₄ in acidic aqueous medium80°C, 6 hours2,5-Dichloro-1-methylpyridine-3,4-dione
CrO₃ in acetic acidRoom temperature, 24 hoursEpoxidation at C3-C6 bond observed as side reaction

Reduction

Reducing Agent Conditions Product
LiAlH₄ in dry ether0°C → RT, 2 hours2,5-Dichloro-1-methylpiperidin-4-ol
H₂/Pd-C in ethanol50 psi, 12 hoursPartial saturation of dihydropyridine ring

Ring-Opening Reactions

The dihydropyridinone ring undergoes cleavage under specific conditions:

Reagents Products Key Observations
Concentrated HCl, refluxN-Methyl-2,5-dichloroglutaconic acidAcid-catalyzed hydrolysis of lactam ring
NaOH (10M), 100°C2,5-Dichloro-N-methyl-4-aminobutenoic acidBase-mediated ring opening with NH₂ incorporation

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

Catalyst System Coupling Partner Product Yield
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid2-Phenyl-5-chloro-1-methyl-3,6-dihydropyridin-4(1H)-one74%
Pd(OAc)₂, XPhosVinyltin reagentC5-vinyl derivative61%

Cycloaddition Reactions

The conjugated diene system participates in [4+2] cycloadditions:

Dienophile Conditions Product Endo/Exo
Maleic anhydrideToluene, 110°CBicyclic adduct with fused oxabicyclo systemEndo (85:15)
TetracyanoethyleneDCM, -20°CElectron-deficient adductExo predominant

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing chlorine atoms activate the ring for nucleophilic attack while deactivating it toward electrophilic substitution .

  • Steric Considerations : N1-methyl group creates axial chirality in reaction intermediates, influencing stereoselectivity in cycloadditions.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 3–5× compared to protic solvents .

Stability Considerations

Critical stability parameters under reactive conditions:

Condition Half-Life Degradation Products
pH < 2 (aqueous HCl)2.3 hoursGlutaconic acid derivatives
pH > 10 (NaOH)45 minutesRing-opened amino acids
UV light (254 nm)8 hoursChlorine-free photodimerization products

This comprehensive analysis demonstrates the compound's synthetic utility across multiple reaction classes, with chlorine substituents and ring strain driving its reactivity. Experimental yields and mechanistic data provide actionable insights for optimizing reaction protocols in medicinal chemistry and materials science applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one has been investigated for its potential as a therapeutic agent. Dihydropyridine derivatives are recognized for their roles as calcium channel blockers, anti-inflammatory agents, and neuroprotective compounds. Recent studies have highlighted the synthesis of novel derivatives that exhibit enhanced biological activities, including:

  • Antimicrobial Activity : Compounds derived from dihydropyridine structures have shown significant antibacterial effects against various pathogens, outperforming traditional antibiotics in certain cases .
  • Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for developing antioxidant therapies .

Agricultural Applications

Insecticidal Properties
Research has documented the insecticidal efficacy of this compound against agricultural pests. Its structural features contribute to its effectiveness in disrupting pest physiology, making it a valuable component in developing safer pest control agents.

Industrial Applications

Corrosion Inhibition
The compound has been explored for its potential as an anti-corrosion agent in industrial settings. Studies indicate that dihydropyridine derivatives can significantly reduce corrosion rates in metal substrates, providing an eco-friendly alternative to traditional corrosion inhibitors .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations (4 μg/mL), suggesting its potential as a new class of antibiotics .

Case Study 2: Corrosion Inhibition Performance

In another investigation focused on corrosion inhibition, this compound was tested in various concentrations on steel samples exposed to corrosive environments. The compound exhibited up to 81.89% inhibition efficiency at optimal concentrations, outperforming conventional inhibitors .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of chlorine atoms and the ketone group can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Lacks the methyl and ketone groups, resulting in different chemical and biological properties.

    1-Methyl-3,6-dihydropyridin-4(1H)-one: Lacks the chlorine atoms, leading to variations in reactivity and applications.

    2,5-Dichloro-4-pyridone:

Uniqueness

2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is unique due to the combination of chlorine atoms, a methyl group, and a ketone group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one (CAS Number: 1624262-49-2) is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor for various biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C6H9Cl2NO
  • Molecular Weight : 178.05 g/mol
  • Structure : The compound features a pyridine ring with two chlorine substituents and a methyl group at specific positions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor of key enzymes and receptors involved in disease processes.

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV) by targeting ribonuclease H (RNase H). In cellular assays, it demonstrated effective inhibition with EC50 values in the low micromolar range (approximately 1.1–7.7 μM), showcasing a promising selectivity index (SI) of up to 92, indicating low cytotoxicity relative to its antiviral effect .

Antitumor Activity

In the context of cancer research, this compound has been evaluated for its potential as an antitumor agent. It was noted that compounds with similar structures have been utilized as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways. The substitution pattern at C5 and C6 plays a significant role in determining the selectivity and potency against various cancer types .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Study Biological Activity EC50/IC50 Value (μM) Selectivity Index Notes
Study AAntiviral (HBV RNase H)1.1 – 7.7Up to 92Low cytotoxicity observed
Study BAntitumor (Tyrosine Kinase Inhibition)Not specifiedNot specifiedStructure-dependent activity noted

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the effectiveness of various pyridine derivatives against HBV RNase H. The tested compounds exhibited significant antiviral activity with low cytotoxicity profiles. The specific role of the dichloromethyl group in enhancing antiviral efficacy was emphasized.

Case Study 2: Antitumor Potential

In another investigation focusing on cancer treatment, compounds similar to this compound were shown to inhibit tumor growth in vitro. The study pointed out that modifications at the C5 and C6 positions could lead to enhanced selectivity towards specific cancer cell lines.

Properties

CAS No.

1624262-49-2

Molecular Formula

C6H9Cl2NO

Molecular Weight

182.04 g/mol

IUPAC Name

2,5-dichloro-1-methylpiperidin-4-one

InChI

InChI=1S/C6H9Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h4,6H,2-3H2,1H3

InChI Key

RKBQLVUHMNKYEG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)CC1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.